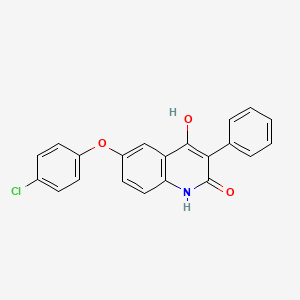
6-(4-chlorophenoxy)-4-hydroxy-3-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a phenyl group attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone typically involves multiple steps. One common method starts with the treatment of 4-chlorophenol with potassium hydroxide (KOH) to generate the phenoxy ion. This ion then reacts with a suitable precursor to form the desired compound. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The overall yield of the synthesis can be improved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups to the quinolinone core .
Scientific Research Applications
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenoxy-8-formylchromones: These compounds share a similar phenoxy group and have been studied for their biological activities.
2-Phenyl substituted Benzimidazole derivatives: These compounds have structural similarities and are investigated for their anticancer properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H14ClNO3 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H14ClNO3/c22-14-6-8-15(9-7-14)26-16-10-11-18-17(12-16)20(24)19(21(25)23-18)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25) |
InChI Key |
BYTNSCACYXHZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)OC4=CC=C(C=C4)Cl)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















